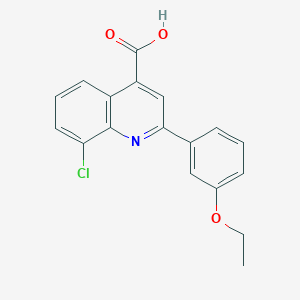
Cambridge id 6887952
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 6887952 is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a potent and selective agonist of the G protein-coupled receptor GPR119, which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. The activation of GPR119 by Cambridge id 6887952 has been shown to stimulate insulin secretion, promote glucose-dependent incretin hormone release, and improve glucose tolerance in animal models.
Aplicaciones Científicas De Investigación
Technological Advances for In Vivo Gene Therapy and Other Topics
The advancement in in vivo gene therapy is a significant area of interest within the scientific community, with conferences and meetings being pivotal for sharing insights and progress. For example, a gathering organized by the Cambridge Healthtech Institute focused on this topic, highlighting the importance of collaborative efforts in pushing the boundaries of gene therapy technologies. Similarly, meetings on apoptosis, glycotechnology, and the American Thoracic Society International Conference are crucial for fostering innovation and research collaboration across various scientific domains.
Microarray and Microfluidic Technologies for High-Throughput Analysis
Microarray and microfluidic technologies have revolutionized high-throughput analysis and drug discovery, offering new ways to explore biological and chemical phenomena. These technologies enable the rapid analysis of vast arrays of biological markers, facilitating advancements in personalized medicine and the efficient screening of potential therapeutic compounds. The integration of these technologies into the research workflow significantly enhances our ability to understand complex biological systems and accelerates the development of new treatments.
Strategic Planning in Medical Education
The 1999 Cambridge Conference highlighted the importance of enhancing the learning environment for students in clinical settings. This event underscored the need for academic medical educators to adapt to changes in health care delivery and medical education. By focusing on clinical teaching and learning, the conference aimed to improve the educational experiences of medical students, ensuring they are well-prepared to meet the challenges of contemporary health care environments.
Housing Market Spillovers from the End of Rent Control
Research on the end of rent control in Cambridge, Massachusetts, provides an example of how economic and housing policy changes can have significant impacts on local communities. This study demonstrated how the elimination of rent controls led to substantial price appreciation in residential properties, highlighting the complex interplay between housing policies and market dynamics. Such insights are vital for understanding the broader implications of policy decisions on urban development and the welfare of local populations.
The Internet of Things in the Laboratory
The application of the Internet of Things (IoT) technology in research laboratories exemplifies the integration of digital innovations into scientific research. IoT-enabled devices allow for remote monitoring and management of laboratory equipment, enhancing efficiency and reliability. This technological advancement underscores the potential for digital tools to transform traditional laboratory practices, enabling researchers to conduct experiments and analyze data with unprecedented flexibility and precision.
- Technological Advances for Gene Therapy and Conferences : (Julie Gribben, 2005)
- Microarray and Microfluidic Technologies : (A. Khademhosseini, 2005)
- Strategic Planning in Medical Education : (J. Gordon et al., 2000)
- Housing Market Spillovers : (David Autor et al., 2014)
- The Internet of Things in the Lab : (J. Perkel, 2017)
Mecanismo De Acción
Target of Action
The primary target of the compound identified by Cambridge ID 6887952 is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—specifically neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles . Inhibiting VMAT2 reduces dopamine storage and release .
Mode of Action
The compound acts as an inhibitor of VMAT2 . By inhibiting VMAT2, it reduces the storage and release of dopamine . This action curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia .
Biochemical Pathways
The inhibition of VMAT2 affects the dopamine neurotransmission pathway . By reducing dopamine release, the compound weakens the “go” signals and strengthens the “stop” signals in the motor striatum . This results in robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Pharmacokinetics
The compound’s impact on bioavailability would be related to its ability to cross the blood-brain barrier and reach the site of action, the vmat2 in the brain .
Result of Action
The result of the compound’s action is a reduction in the symptoms of tardive dyskinesia . By inhibiting VMAT2 and thereby reducing dopamine release, the compound decreases the overstimulation of D2 dopamine receptors. This leads to a decrease in the abnormal involuntary movements characteristic of tardive dyskinesia .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S.ClH/c1-17(2)8-7-16-15(19)13-3-5-14(6-4-13)23(20,21)18-9-11-22-12-10-18;/h3-6H,7-12H2,1-2H3,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDZLAFRZUOFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


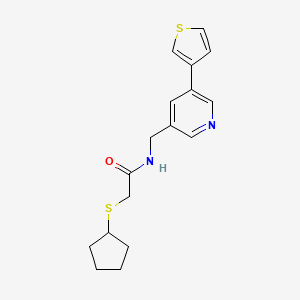


![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2929097.png)
![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide](/img/structure/B2929099.png)
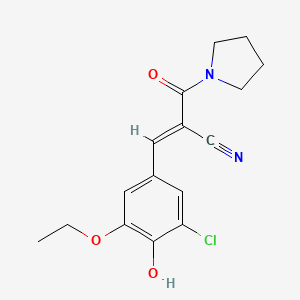
![2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2929102.png)
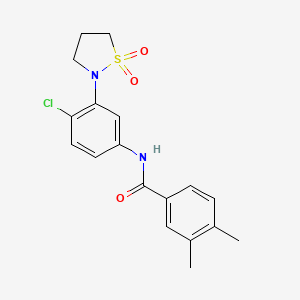
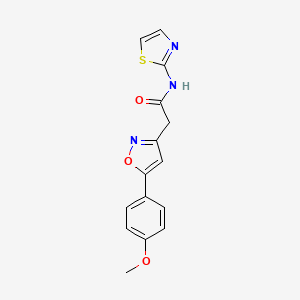

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2929108.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2929109.png)
